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For Research Use Only. Not for use in diagnostic procedures.

Introduction

Growth Factor Receptor-Bound Protein 10 (GRB10) is an adapter protein that plays a
crucial role in various signaling pathways, including those initiated by insulin and insulin-like
growth factors.[1][2] It is known to interact with several receptor tyrosine kinases and signaling
molecules, thereby influencing cellular processes such as growth, metabolism, and apoptosis.
[3][4][5] The GRB10 gene is subject to genomic imprinting, with its expression being isoform-
and tissue-specific.[1][3][6] Given its involvement in critical cellular functions and its association
with conditions like Silver-Russell Syndrome and various cancers, the quantitative analysis of
GRB10 gene expression is of significant interest to researchers in both academic and drug
development settings.[2][7]

This application note provides a detailed protocol for the quantification of human GRB10 mRNA
levels using SYBR Green-based quantitative real-time PCR (qPCR). The described workflow is
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designed for researchers, scientists, and drug development professionals aiming to accurately
measure GRB10 expression in cell cultures or tissue samples.

Principle

The protocol involves the extraction of total RNA from the sample, followed by reverse
transcription to synthesize complementary DNA (cDNA). The cDNA is then used as a template
for gPCR, where the amplification of the GRB10 target sequence is monitored in real-time
using a fluorescent dye (SYBR Green). The relative expression of GRB10 is determined by
comparing its amplification to that of a stably expressed reference gene.

Materials and Reagents

¢ RNA Extraction:

o

TRIzol® Reagent (or equivalent)

Chloroform

[¢]

[¢]

Isopropanol

o

75% Ethanol (in RNase-free water)

RNase-free water

o

o DNase Treatment (Optional but Recommended):

o DNase I, RNase-free

o DNase | Reaction Buffer

¢ cDNA Synthesis:

[¢]

Reverse Transcriptase (e.g., SuperScript™ [V)

[¢]

Random hexamers or oligo(dT) primers

o

dNTPs
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o RNase Inhibitor

e gPCR:
o SYBR® Green qPCR Master Mix (2X)

o Forward and reverse primers for human GRB10 and a reference gene (e.g., GAPDH,
ACTB)

o Nuclease-free water
e Equipment:

o Homogenizer (for tissue samples)

[e]

Microcentrifuge

o

Spectrophotometer or Fluorometer for RNA quantification

[¢]

Thermal cycler for cDNA synthesis

Real-Time PCR instrument

[¢]

Experimental Protocols
Total RNA Extraction

This protocol is for the extraction of RNA from cultured cells. For tissue samples,
homogenization is required prior to the addition of TRIzoI®.

e Cell Lysis:

o For adherent cells, wash the cell monolayer with PBS and then add 1 mL of TRIzol®
reagent directly to the culture dish (for a 10 cm dish).

o For suspension cells, pellet the cells by centrifugation, remove the supernatant, and add 1
mL of TRIzol® per 5-10 x 10”6 cells.

o Pipette the cell lysate up and down several times to ensure complete lysis.
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» Phase Separation:

o

Incubate the homogenate for 5 minutes at room temperature.

[¢]

Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent.

[¢]

Cap the tube securely and shake vigorously for 15 seconds.

[e]

Incubate at room temperature for 2-3 minutes.

o

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

e RNA Precipitation:

[e]

Carefully transfer the upper, colorless aqueous phase to a fresh RNase-free tube.

[e]

Add 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used in the initial step.

o

Incubate at room temperature for 10 minutes.

[¢]

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the
bottom of the tube.

 RNA Wash:
o Discard the supernatant.
o Wash the RNA pellet with 1 mL of 75% ethanol (per 1 mL of TRIzoI®).
o Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
» RNA Solubilization:
o Discard the ethanol wash.

o Air-dry the pellet for 5-10 minutes. Do not over-dry as it will make the RNA difficult to
dissolve.

o Resuspend the RNA pellet in 20-50 uL of RNase-free water.
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o Incubate at 55-60°C for 10 minutes to aid dissolution.

RNA Quantification and Quality Control

o Determine the RNA concentration and purity using a spectrophotometer. The A260/A280
ratio should be between 1.8 and 2.0 for pure RNA.

o The integrity of the RNA can be assessed by running an aliquot on a denaturing agarose gel.

DNase Treatment (Optional)

To remove any contaminating genomic DNA, it is recommended to treat the RNA sample with
DNase I. Follow the manufacturer's protocol for the specific DNase | enzyme used.

cDNA Synthesis (Reverse Transcription)

» Reaction Setup: In a sterile, nuclease-free tube on ice, combine the following:

o

Total RNA: 1 pg

o

Random hexamers (50 ng/uL) or Oligo(dT)20 primer (50 uM): 1 pL

[¢]

10 mM dNTP Mix: 1 pL

[¢]

Nuclease-free water: to a final volume of 13 pL

e Denaturation:

o Mix gently and centrifuge briefly.

o Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

» Reverse Transcription Master Mix: Prepare the following master mix on ice:

o 5X RT Bulffer: 4 pL

o 0.1MDTT: 1 pL

o RNase Inhibitor (40 U/uL): 1 pL
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o Reverse Transcriptase (e.g., SuperScript™ IV): 1 pL

e Combine and Incubate:
o Add 7 pL of the master mix to the 13 uL RNA/primer mix.
o Mix gently and centrifuge briefly.

o Incubate at 50-55°C for 10-15 minutes, followed by an inactivation step at 80°C for 10
minutes.

e The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)

o Primer Design: It is crucial to use validated primers for accurate qPCR results. The following
are example primer sequences for human GRB10 designed to span an exon-exon junction.

Forward Primer Reverse Primer . .
Gene Amplicon Size (bp)
(5I_3l) (5I_3l)
TGGACAGCACCTAC TCAGGTTGGCATAG
GRB10 145
AACCAG TAGGCT

GAAGGTGAAGGTC TTGATGGCAACAATA
GGAGTCA TCCACTTT

GAPDH

e (PCR Reaction Setup: Prepare the gPCR reaction mix on ice. A typical 20 pL reaction is as
follows:
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Component Volume (pL) Final Concentration

2X SYBR® Green gPCR

Master Mix 10 X

Forward Primer (10 uM) 0.5 250 nM

Reverse Primer (10 uM) 0.5 250 nM

Diluted cDNA (1:10) 2 10 ng (of input RNA)
Nuclease-free water 7

e gPCR Cycling Conditions: The following is a typical 3-step cycling protocol.

Step Temperature (°C) Time Cycles

Initial Denaturation 95 10 min 1

Denaturation 95 15 sec 40

Annealing/Extension 60 60 sec

Melt Curve Analysis 65-95 Increment 1
Data Analysis

The relative expression of GRB10 can be calculated using the comparative Ct (AACt) method.

e Calculate ACt: For each sample, normalize the Ct value of GRB10 to the Ct value of the
reference gene (e.g., GAPDH). ACt = Ct(GRB10) - Ct(GAPDH)

e Calculate AACt: Normalize the ACt of the treated sample to the ACt of the control sample.
AACt = ACt(Treated) - ACt(Control)

o Calculate Fold Change: The fold change in gene expression is calculated as: Fold Change =
2M-AACY)

Data Presentation
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The following table provides an example of how to present quantitative data from a GRB10

gene expression analysis study.

Fold
Sample Mean Ct Mean Ct Mean ACt (*
Mean AACt Change (2/-
Group (GRB10) (GAPDH) SD)
AACt)
Control 24.5 18.2 6.3 (+0.2) 0.0 1.0
Compound X  26.8 18.3 8.5(x0.3) 2.2 0.22
Compound Y 23.1 18.1 5.0(x0.2) -1.3 2.46
Visualizations
GRB10 Signaling Pathway
© 2026 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174771?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

@ IGF-1

Activates Activates

Plasma Membrane

Insulin Receptor IGF-1 Receptor

inhibits inhibits

Downstream Signaling

mTORC1 (Growth, Metabolism)

phosphoryla
& stabilize

Click to download full resolution via product page

Caption: GRB10 in Insulin/IGF-1 and mTORC1 signaling.

Experimental Workflow
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Caption: Workflow for GRB10 gene expression analysis by gPCR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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